ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
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Description
Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.141578849 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate (EDMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EDMPA, including its biochemical properties, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
EDMPA has the molecular formula C15H17NO2 and features a pyrrole ring substituted with dimethyl groups and an ethyl acetate moiety. Its structure is pivotal in determining its interaction with biological targets.
Enzyme Interactions
EDMPA has been shown to interact with several key enzymes, particularly:
- Dihydrofolate Reductase (DHFR) : Inhibits this enzyme, which is crucial for DNA synthesis and cell proliferation.
- Enoyl-Acyl Carrier Protein Reductase (ENR) : Another target that plays a role in fatty acid biosynthesis.
These interactions suggest that EDMPA could serve as a lead compound for developing inhibitors against these enzymes, which are important in cancer and bacterial infections .
Cell Signaling and Gene Expression
Research indicates that EDMPA influences various cellular processes:
- Cell Signaling : Enhances specific signaling pathways that promote cell survival and proliferation.
- Gene Expression : Alters the expression of genes involved in metabolic pathways, potentially leading to increased productivity in biotechnological applications, such as recombinant protein production in CHO cells .
The mechanism by which EDMPA exerts its biological effects involves:
- Binding Interactions : Formation of hydrogen bonds with active site residues of target enzymes. This binding affinity is critical for its inhibitory action on DHFR and ENR .
Anticancer Activity
Preliminary studies have indicated that EDMPA exhibits anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation.
Antimicrobial Activity
EDMPA also demonstrates antimicrobial properties. Its efficacy against pathogens such as Helicobacter pylori has been documented, with studies reporting minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .
Study 1: Inhibition of DHFR
In a study evaluating the inhibitory effects of various compounds on DHFR, EDMPA was found to exhibit a notable IC50 value, indicating strong inhibition compared to standard drugs used in cancer therapy. The study utilized molecular docking techniques to elucidate the binding interactions within the active site of DHFR .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of EDMPA against Helicobacter pylori. The compound demonstrated an MIC of 3.9 µg/ml, showcasing its potential as an alternative treatment for infections resistant to conventional antibiotics .
Data Tables
Biological Activity | Target | IC50/MIC |
---|---|---|
DHFR Inhibition | Dihydrofolate Reductase | Notable IC50 value |
Antimicrobial Activity | Helicobacter pylori | 3.9 µg/ml |
Properties
IUPAC Name |
ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)11-14-7-9-15(10-8-14)17-12(2)5-6-13(17)3/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTSZXNCVRLVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C(=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234416 |
Source
|
Record name | Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85209-63-8 |
Source
|
Record name | Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085209638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (p-(2,5-dimethyl-1-pyrrolyl)phenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70234416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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